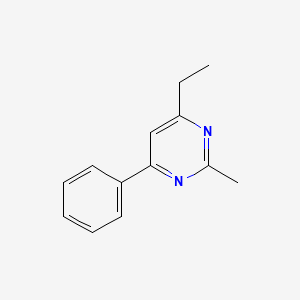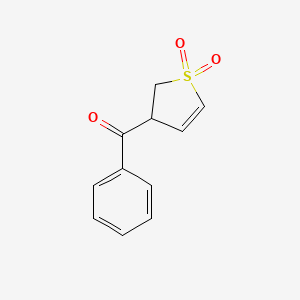
3-Benzoyl-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzoyl-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione is a benzenoid aromatic compound with the molecular formula C8H6O2S It is a derivative of thiophene, a five-membered heterocyclic compound containing sulfur
Méthodes De Préparation
The synthesis of 3-Benzoyl-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione typically involves the reaction of benzoyl chloride with thiophene-1,1-dioxide under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the desired product. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
3-Benzoyl-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the benzoyl group, leading to the formation of various substituted derivatives. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding sulfone, while reduction with lithium aluminum hydride can produce the thiol derivative.
Applications De Recherche Scientifique
3-Benzoyl-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-Benzoyl-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the derivatives of the compound being studied.
Comparaison Avec Des Composés Similaires
3-Benzoyl-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione can be compared with other similar compounds, such as:
1-Benzothiophene 1,1-dioxide: This compound shares a similar thiophene core but lacks the benzoyl group, resulting in different chemical properties and reactivity.
5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid: This compound has a similar benzoyl group but a different heterocyclic core, leading to variations in its chemical behavior and applications.
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole:
Propriétés
Numéro CAS |
89913-66-6 |
|---|---|
Formule moléculaire |
C11H10O3S |
Poids moléculaire |
222.26 g/mol |
Nom IUPAC |
(1,1-dioxo-2,3-dihydrothiophen-3-yl)-phenylmethanone |
InChI |
InChI=1S/C11H10O3S/c12-11(9-4-2-1-3-5-9)10-6-7-15(13,14)8-10/h1-7,10H,8H2 |
Clé InChI |
DLXIMBOFOHWHDK-UHFFFAOYSA-N |
SMILES canonique |
C1C(C=CS1(=O)=O)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


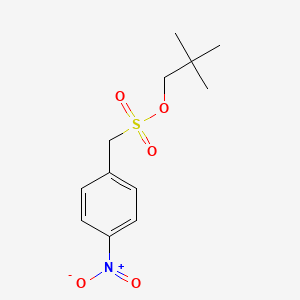
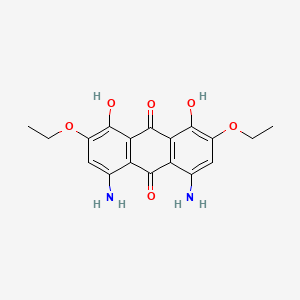
![4-[(Acetyloxy)methyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate](/img/structure/B14388622.png)
![2-Chloro-N-hydroxy-N-[3-(hydroxyimino)-2-methylpentan-2-yl]acetamide](/img/structure/B14388627.png)
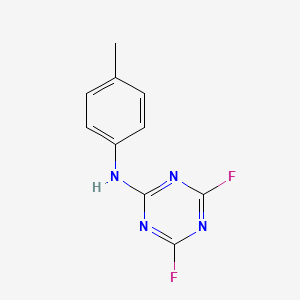


![1-[1-(4-Bromophenyl)-1-phenylbut-3-yn-1-yl]-1H-1,2,4-triazole](/img/structure/B14388634.png)
![3-(Benzyloxy)-1-[(2-oxo-2-phenylethyl)sulfanyl]butan-2-yl acetate](/img/structure/B14388645.png)
![2-{[(4-Hydroxyphenyl)methyl]amino}ethane-1-sulfonamide](/img/structure/B14388649.png)


